molecular formula C13H14N2O3 B8131741 Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate

Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No.: B8131741
M. Wt: 246.26 g/mol
InChI Key: ZDJYKQVYJQGJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization of the carboxylate group. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. For example, the reduction of a nitrile intermediate with lithium aluminum hydride can furnish the primary amine, which then undergoes cyclization to form the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated systems for reaction monitoring and purification, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure may allow the compound to bind selectively to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate include other spirocyclic compounds such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the benzyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications. The rigidity and conformational restriction of the spirocyclic core also contribute to its uniqueness compared to other similar compounds .

Properties

IUPAC Name

benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-6-13(14-11)8-15(9-13)12(17)18-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJYKQVYJQGJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC12CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.